molecular formula C16H12FNO3 B1672895 Flunoxaprofen CAS No. 66934-18-7

Flunoxaprofen

Cat. No.: B1672895
CAS No.: 66934-18-7
M. Wt: 285.27 g/mol
InChI Key: ARPYQKTVRGFPIS-VIFPVBQESA-N
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Description

Safety and Hazards

The clinical use of Flunoxaprofen has ceased due to concerns of potential hepatotoxicity . There are also risks or severity of gastrointestinal bleeding when this compound is combined with certain other drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flunoxaprofen is synthesized through a series of chemical reactions starting from para-fluorobenzoyl chloride. The synthesis involves the formation of a benzoxazole ring via a Sandmeyer reaction, followed by diazotization of 2-(4-aminophenyl)propanenitrile and subsequent acid hydrolysis to yield the phenol intermediate . This intermediate is then nitrated and reduced to form aminophenol, which undergoes hydrolysis to produce the carboxylic acid. The final step involves acylation with para-fluorobenzoyl chloride and cyclization to form racemic this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimization of reaction conditions such as temperature, pressure, and solvent choice. Additionally, the compound’s limited water solubility necessitates further steps to prepare formulations like syrups, creams, and suppositories .

Chemical Reactions Analysis

Types of Reactions

Flunoxaprofen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates used in the synthesis of this compound, such as aminophenol and carboxylic acid derivatives .

Mechanism of Action

Flunoxaprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is crucial in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Flunoxaprofen is closely related to other NSAIDs like naproxen and ibuprofen. Compared to these compounds, this compound has shown similar efficacy in treating inflammatory conditions but has a higher risk of hepatotoxicity . This has limited its clinical use compared to more widely used NSAIDs.

Similar Compounds

This compound’s unique structure, involving a benzoxazole ring and a fluorine atom, distinguishes it from these other NSAIDs, contributing to its specific pharmacological profile .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPYQKTVRGFPIS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912311
Record name Flunoxaprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66934-18-7
Record name (+)-Flunoxaprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66934-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flunoxaprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066934187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunoxaprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13317
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flunoxaprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUNOXAPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKU5U19W9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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